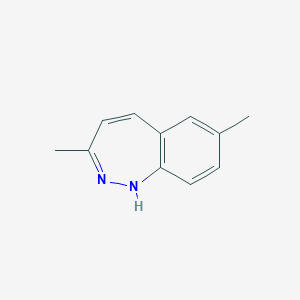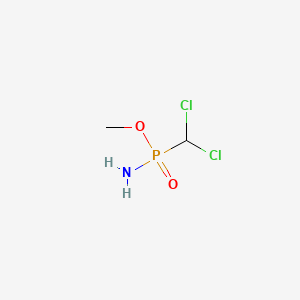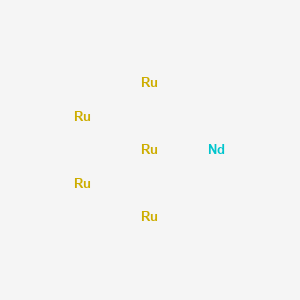
Neodymium--ruthenium (1/5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neodymium-ruthenium (1/5) is a compound formed by the combination of neodymium and ruthenium in a 1:5 ratio Neodymium is a rare earth metal, while ruthenium is a transition metal belonging to the platinum group
准备方法
Synthetic Routes and Reaction Conditions: The preparation of neodymium-ruthenium (1/5) typically involves high-temperature reactions between neodymium and ruthenium. One common method is the direct combination of the elemental metals in a controlled atmosphere to prevent oxidation. The reaction is carried out at temperatures around 1477 K to ensure complete formation of the compound .
Industrial Production Methods: Industrial production of neodymium-ruthenium (1/5) may involve more sophisticated techniques such as chemical vapor deposition or electrochemical deposition. These methods allow for precise control over the composition and purity of the compound, making them suitable for large-scale production .
化学反应分析
Types of Reactions: Neodymium-ruthenium (1/5) can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, ruthenium in the compound can be oxidized to form ruthenium dioxide (RuO2) when exposed to oxygen at elevated temperatures .
Common Reagents and Conditions: Common reagents used in reactions involving neodymium-ruthenium (1/5) include oxygen, hydrogen, and halogens. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions and to ensure the desired products are formed .
Major Products: The major products formed from reactions involving neodymium-ruthenium (1/5) depend on the specific reagents and conditions used. For example, oxidation with oxygen can produce ruthenium dioxide, while reactions with halogens can form neodymium halides and ruthenium halides .
科学研究应用
Neodymium-ruthenium (1/5) has several scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogen evolution and carbon dioxide reduction . In biology and medicine, ruthenium complexes are being explored for their potential as anticancer and antimicrobial agents . In industry, the compound is used in the production of advanced materials and electronic components .
作用机制
The mechanism by which neodymium-ruthenium (1/5) exerts its effects depends on the specific application. In catalysis, the compound’s effectiveness is attributed to the unique electronic properties of ruthenium, which facilitate various chemical transformations. In biological applications, ruthenium complexes can interact with DNA and other cellular components, leading to their therapeutic effects .
相似化合物的比较
Neodymium-ruthenium (1/5) can be compared with other similar compounds, such as neodymium-ruthenium (1/2) and neodymium-ruthenium (1/3). These compounds share some properties but differ in their stoichiometry and specific applications. For example, neodymium-ruthenium (1/2) has been studied for its magnetic properties, while neodymium-ruthenium (1/3) is of interest for its catalytic activity .
Conclusion
Neodymium-ruthenium (1/5) is a compound with unique properties and diverse applications in various fields. Its preparation involves high-temperature reactions, and it can undergo various chemical transformations. The compound is used in scientific research, particularly in catalysis and medicine, and its mechanism of action is closely related to the properties of ruthenium. Compared to similar compounds, neodymium-ruthenium (1/5) stands out for its specific applications and properties.
属性
CAS 编号 |
88387-65-9 |
|---|---|
分子式 |
NdRu5 |
分子量 |
649.6 g/mol |
IUPAC 名称 |
neodymium;ruthenium |
InChI |
InChI=1S/Nd.5Ru |
InChI 键 |
ZYTRYCQNGGAVMK-UHFFFAOYSA-N |
规范 SMILES |
[Ru].[Ru].[Ru].[Ru].[Ru].[Nd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



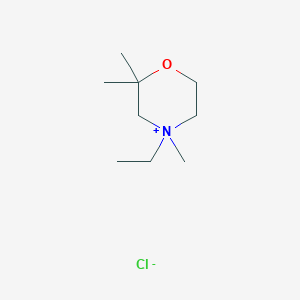
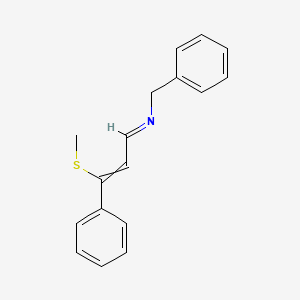
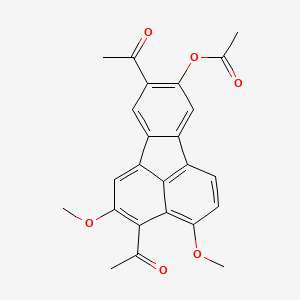
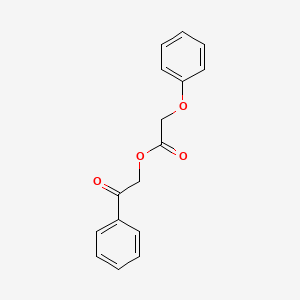
![1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol](/img/structure/B14405885.png)
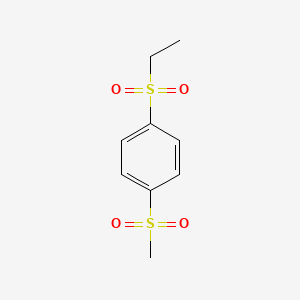
![3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14405904.png)
![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)
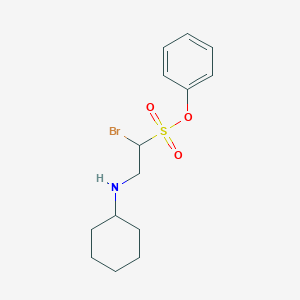
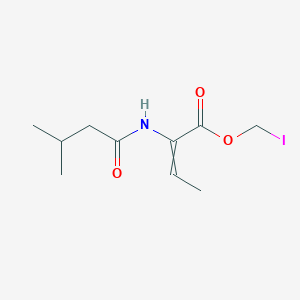
![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)
